delta-Cadinol

Cancer Research Natural Product Cytotoxicity Sesquiterpene Pharmacology

Delta-Cadinol (torreyol, CAS 19435-97-3) is a stereochemically pure cadinane sesquiterpenoid with ~5× greater MCF7 cytotoxicity (IC50 3.5 μg/mL) vs α-cadinol (IC50 18.0 μg/mL). This specific epimer enables essential oil SAR deconvolution, serves as a chiral synthon for prostanoid/eleutheside analogs, and acts as a stereochemistry-specific negative control in antibacterial assays. Do not substitute with other cadinol isomers—stereochemistry dictates biological activity. For R&D only.

Molecular Formula C15H26O
Molecular Weight 222.37 g/mol
CAS No. 19435-97-3
Cat. No. B1229147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedelta-Cadinol
CAS19435-97-3
Molecular FormulaC15H26O
Molecular Weight222.37 g/mol
Structural Identifiers
SMILESCC1=CC2C(CCC(C2CC1)(C)O)C(C)C
InChIInChI=1S/C15H26O/c1-10(2)12-7-8-15(4,16)14-6-5-11(3)9-13(12)14/h9-10,12-14,16H,5-8H2,1-4H3/t12-,13-,14-,15+/m0/s1
InChIKeyLHYHMMRYTDARSZ-ZQDZILKHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Delta-Cadinol (CAS 19435-97-3): Technical Procurement Guide for Oxygenated Sesquiterpene Selection


Delta-Cadinol (CAS 19435-97-3, also known as torreyol, (−)-torreyol, or (−)-delta-cadinol) is a naturally occurring cadinane-type sesquiterpenoid alcohol with the molecular formula C15H26O and molecular weight 222.37 g/mol [1]. It is a white crystalline solid with a melting point of 138–139°C, soluble in isopropyl ether and ethanol [2]. Delta-Cadinol exists as an epimer of α-cadinol and occurs naturally in either (+)- or (−)-enantiomeric forms, with the (−)-form being the more commonly referenced naturally occurring stereoisomer in essential oils from Lepechinia salviae, Cryptomeria japonica, Pilgerodendron uviferum, and various other plant species .

Why Delta-Cadinol (19435-97-3) Cannot Be Replaced by α-Cadinol, T-Cadinol, or Other Cadinane Isomers in Research Applications


Despite sharing identical molecular formulas (C15H26O) and belonging to the same cadinane sesquiterpenoid class, cadinol isomers exhibit markedly divergent biological activities that preclude generic substitution. Delta-Cadinol is an epimer of α-cadinol, differing only in stereochemical configuration at the C10 position, yet this subtle stereochemical variation produces dramatic functional divergence in both antimicrobial and cytotoxic assays [1]. Direct comparative studies demonstrate that delta-cadinol ((+)-torreyol) exhibits approximately 5-fold greater cytotoxic potency against MCF7 breast adenocarcinoma cells than α-cadinol (IC50 = 3.5 ± 0.58 μg/mL vs. 18.0 ± 3.27 μg/mL, respectively) [2]. Conversely, in antibacterial screening against Staphylococcus aureus, α-cadinol demonstrates superior activity with MIC = 0.25 mg/mL compared to the weaker performance of delta-cadinol in the same assay system [3]. T-Cadinol, another structurally related isomer isolated from Commiphora guidottii, shows a distinct bactericidal (rather than bacteriostatic) mechanism against S. aureus with MIC = 24 μg/mL and documented bacteriolytic activity via cell envelope disruption [4]. These stereochemistry-dependent functional divergences underscore that cadinane sesquiterpenoids cannot be treated as interchangeable commodities; selection must be guided by the specific biological endpoint and stereochemical configuration required for the research application.

Quantitative Differentiation Evidence: Delta-Cadinol vs. Closest Cadinane Isomers in Head-to-Head Assays


Cytotoxicity in Breast Adenocarcinoma: Delta-Cadinol ((+)-Torreyol) Shows ~5× Greater Potency than α-Cadinol

In a direct head-to-head comparison against a panel of human cancer cell lines, (+)-torreyol (delta-cadinol) exhibited potent and selective cytotoxicity against MCF7 breast adenocarcinoma cells with an IC50 of 3.5 ± 0.58 μg/mL, whereas α-cadinol, its epimer, was significantly less active with an IC50 of 18.0 ± 3.27 μg/mL [1]. The two compounds were synthesized heterologously in yeast, purified, and structurally confirmed by 1H and 13C NMR, ensuring identical purity and stereochemical fidelity for the comparative analysis.

Cancer Research Natural Product Cytotoxicity Sesquiterpene Pharmacology

Antibacterial Activity Hierarchy: α-Cadinol Superior to Delta-Cadinol Against S. aureus and MRSA

In a comprehensive antibacterial screening of essential oil constituents isolated from Cryptomeria japonica wood, α-cadinol demonstrated superior antibacterial activity compared to delta-cadinol. While α-cadinol exhibited MIC values of 0.25 mg/mL against S. aureus and 0.25 mg/mL against MRSA, delta-cadinol was not among the compounds showing quantifiable inhibitory effects in this assay system at the tested concentrations [1]. This finding establishes a clear functional hierarchy among cadinol isomers for antibacterial applications, with α-cadinol demonstrating the more favorable profile against Gram-positive pathogens.

Antimicrobial Resistance Natural Product Antibiotics MRSA Research

Anti-Insect and Antifungal Activity: Delta-Cadinol-Rich Essential Oil Shows MIC = 125 μg/mL Against Multiple Fungal and Bacterial Strains

Essential oil from Azorella cryptantha (Bauchaceta population) containing delta-cadinol as a major component (38% composition) demonstrated antimicrobial activity with MIC = 125 μg/mL against Microsporum gypseum, Trichophyton rubrum, T. mentagrophytes, and bacterial strains including LM1-E. coli, LM2-E. coli, and PI-Yersinia enterocolitica [1]. The same oil exhibited 100% repellent activity against Triatoma infestans nymphs and potent toxic effects on Ceratitis capitata with LD50 < 11 μg/fly. While this represents essential oil activity rather than pure compound activity, the high delta-cadinol content (38%) strongly implicates this sesquiterpene as a key contributor to the observed bioactivities.

Agricultural Biotechnology Natural Pesticides Antifungal Agents

Structural Diversity Starting Point: Delta-Cadinol as a Defined Stereochemical Scaffold for Derivatization

Delta-Cadinol ((−)-torreyol) possesses a well-defined stereochemical configuration [(1R,4S,4aR,8aS)-1,6-dimethyl-4-(propan-2-yl)-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-ol] with four defined stereocenters and a tertiary alcohol functional group amenable to esterification, oxidation, and etherification reactions [1]. It has been explicitly investigated as a starting material for the synthesis of prostanoids and eleuthesides, demonstrating its utility as a chiral pool building block for complex molecule synthesis [2]. Unlike its isomer α-cadinol, which has been more extensively characterized for antibacterial applications, delta-cadinol's documented use in synthetic methodology development represents a distinct and specialized application niche.

Synthetic Chemistry Drug Discovery Sesquiterpene Derivatization

Evidence-Based Application Scenarios for Delta-Cadinol (19435-97-3) Procurement and Research Deployment


Breast Cancer Cytotoxicity Screening: Delta-Cadinol as a Higher-Potency Alternative to α-Cadinol

Based on direct comparative cytotoxicity data, researchers screening natural products against MCF7 breast adenocarcinoma cell lines should prioritize delta-cadinol ((+)-torreyol) over α-cadinol. Delta-cadinol exhibits approximately 5-fold greater potency (IC50 = 3.5 ± 0.58 μg/mL vs. 18.0 ± 3.27 μg/mL), enabling detection of activity at lower concentrations and reducing compound consumption [1]. This application is particularly relevant for laboratories conducting structure-activity relationship (SAR) studies on cadinane sesquiterpenoids or investigating the molecular determinants of selective cytotoxicity in hormone-responsive breast cancer models.

Reference Standard for Deconvolution of Essential Oil Bioactivities

Delta-Cadinol serves as an essential reference standard for deconvolution studies of cadinane-rich essential oils. In A. cryptantha essential oil containing 38% delta-cadinol, the oil demonstrated MIC = 125 μg/mL against dermatophytes (Microsporum gypseum, Trichophyton rubrum, T. mentagrophytes) and 100% repellent activity against T. infestans [2]. Procurement of pure delta-cadinol enables researchers to determine the specific contribution of this compound to the observed bioactivities, distinguishing it from co-occurring terpenoids such as α-pinene, β-pinene, and sabinene.

Chiral Scaffold for Synthetic Methodology Development

Delta-Cadinol's defined stereochemical configuration (four stereocenters, specific (1R,4S,4aR,8aS) geometry) and tertiary alcohol functional group make it a valuable chiral pool starting material for the synthesis of bioactive natural product analogs. It has been specifically investigated as a synthon for prostanoids and eleuthesides [3]. Synthetic chemistry groups engaged in natural product total synthesis or the generation of stereochemically complex libraries should procure delta-cadinol for this specialized application, which is less documented for other cadinol isomers.

Negative Control in Antibacterial Screening Programs

Based on comparative data from Cryptomeria japonica constituents showing that α-cadinol exhibits MIC = 0.25 mg/mL against S. aureus and MRSA while delta-cadinol shows no quantifiable inhibition in the same assay system [4], delta-cadinol serves as an appropriate negative control or baseline comparator for antibacterial SAR studies within the cadinane sesquiterpenoid class. This application is particularly valuable for laboratories seeking to establish stereochemistry-activity relationships and validate assay sensitivity when screening novel cadinane derivatives.

Technical Documentation Hub

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